Glycerol alpha,alpha'-Diallyl Ether

Description

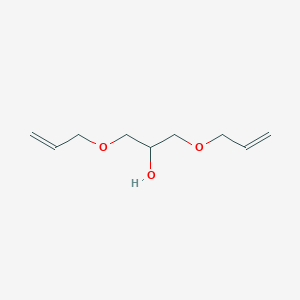

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(prop-2-enoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-5-11-7-9(10)8-12-6-4-2/h3-4,9-10H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLGYLDXUIXHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(COCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066145 | |

| Record name | 2-Propanol, 1,3-bis(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17018-07-4 | |

| Record name | 1,3-Bis(2-propen-1-yloxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17018-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,3-bis(2-propen-1-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017018074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1,3-bis(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1,3-bis(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol alpha,alpha'-Diallyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Contemporary Organic and Polymer Chemistry Research

Glycerol (B35011) alpha,alpha'-Diallyl Ether, also known by its systematic name 1,3-diallyloxy-2-propanol, has emerged as a molecule of considerable importance in the realms of organic and polymer chemistry. Its significance stems from the dual functionality it possesses: a secondary hydroxyl group and two terminal allyl groups. This arrangement allows for a wide array of chemical modifications, rendering it a valuable building block for complex molecular architectures.

In polymer chemistry, the diallyl functionality is of particular interest. These groups can undergo polymerization through various mechanisms, including free-radical and transition metal-catalyzed processes. cambridge.org The ability of diallyl monomers to undergo cyclopolymerization leads to the formation of polymers with unique cyclic structures within the polymer backbone, influencing the material's thermal and mechanical properties. researchgate.net The resulting polymers are finding applications in the development of advanced materials, such as specialized resins, coatings, and crosslinking agents for other polymer systems. nih.gov

From an organic synthesis perspective, the ether linkages provide stability, while the allyl and hydroxyl groups serve as handles for further chemical transformations. The hydroxyl group can be esterified or etherified to introduce additional functionalities, while the double bonds of the allyl groups are amenable to a variety of addition reactions. This versatility makes it a key intermediate in the synthesis of a range of target molecules, including functionalized glycerol derivatives and ether lipids. researchgate.net

Role As a Versatile Chemical Intermediate and Functional Monomer

The utility of Glycerol (B35011) alpha,alpha'-Diallyl Ether as both a chemical intermediate and a functional monomer is a driving force behind its escalating research focus. As a monomer, its ability to participate in polymerization reactions is paramount. It is classified as a divinyl and diallyl monomer, highlighting its capacity to form crosslinked networks or linear polymers with pendant reactive groups. tcichemicals.comnih.gov The presence of the hydroxyl group on the monomer itself allows for the synthesis of functional polymers with inherent hydrophilicity or sites for post-polymerization modification.

As a versatile intermediate, this compound serves as a precursor in the synthesis of more complex molecules. For instance, the allyl groups can be epoxidized to form diepoxides, which are valuable in the production of epoxy resins and adhesives. Furthermore, the hydroxyl group can be derivatized to introduce a wide range of chemical moieties, tailoring the properties of the final product for specific applications. The synthesis of ether lipids, a class of lipids with potential biological activities, can also utilize diallyl ethers of glycerol as starting materials. researchgate.net

Evolution of Research Perspectives on Diallyl Ethers of Glycerol

Catalytic Etherification Approaches for Glycerol Derivatization

The formation of ether linkages on the glycerol backbone is a key transformation in producing a range of functionalized molecules. For the synthesis of this compound, several catalytic strategies have been investigated, each with its own set of conditions and outcomes.

Palladium-Catalyzed Synthesis of Allyl Ethers

While palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, its direct application for the synthesis of this compound is not extensively documented in dedicated studies. However, the principles of palladium-catalyzed allylic substitution, such as the Tsuji-Trost reaction, provide a conceptual basis for this transformation. wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.com The Tsuji-Trost reaction involves the palladium-catalyzed reaction of a nucleophile with an allylic compound that has a good leaving group. wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.com In this context, a glycerol-derived nucleophile could theoretically react with an allyl-containing substrate in the presence of a palladium catalyst.

The general mechanism of the Tsuji-Trost reaction involves the coordination of a Pd(0) catalyst to an allyl substrate, followed by oxidative addition to form a π-allylpalladium(II) complex. wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.com A nucleophile then attacks this complex, leading to the allylated product and regeneration of the Pd(0) catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.com The regioselectivity of the nucleophilic attack can be influenced by the nature of the ligands on the palladium catalyst and the steric properties of the nucleophile. organic-chemistry.org

Acid-Catalyzed Etherification Systems

Acid-catalyzed etherification represents a common approach for the synthesis of glycerol ethers. vurup.skmdpi.commdpi.com This method typically involves the reaction of glycerol with an alcohol or an olefin in the presence of an acid catalyst. vurup.skmdpi.com The reaction proceeds via protonation of the alcohol or olefin, followed by nucleophilic attack by one of the hydroxyl groups of glycerol. mdpi.com While this methodology has been extensively studied for the production of ethers like tert-butyl glycerol ethers, specific research detailing the acid-catalyzed synthesis of this compound from glycerol and allyl alcohol is less prevalent.

The etherification of glycerol is a complex process that can lead to a mixture of mono-, di-, and tri-ethers. vurup.skmdpi.com The distribution of these products is influenced by reaction conditions such as temperature, catalyst type, and the molar ratio of reactants. vurup.sk Generally, the primary hydroxyl groups of glycerol are more reactive than the secondary hydroxyl group. vurup.sk

Base-Catalyzed Etherification Techniques

Base-catalyzed methods, particularly the Williamson ether synthesis, are well-established for the preparation of ethers. byjus.commasterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. byjus.commasterorganicchemistry.comlibretexts.orglibretexts.org

In the context of synthesizing this compound, this would involve the reaction of glycerol with an allyl halide (e.g., allyl bromide) in the presence of a base. Studies have explored the use of heterogeneous basic catalysts like Amberlyst A26™-OH form and KOH supported on alumina (B75360) for the etherification of glycerol with alkyl halides. When using allyl bromide, the reaction can be complex, leading to a mixture of products.

Another base-catalyzed approach involves the reaction of epichlorohydrin (B41342) with allyl alcohol. A solvent-free, one-pot synthesis has been developed where epichlorohydrin reacts with allyl alcohol in the presence of potassium hydroxide (B78521) (KOH) at room temperature to produce this compound in high yield.

Solvent-Free Etherification Methodologies

Solvent-free, or neat, reaction conditions are gaining increasing attention in chemical synthesis due to their environmental and economic benefits, such as reduced waste and lower processing costs. The etherification of glycerol has been successfully carried out under solvent-free conditions.

A notable example is the aforementioned one-pot synthesis of this compound from epichlorohydrin and allyl alcohol in the presence of KOH, which proceeds without the need for a solvent. This method is highlighted for its simplicity, high yield, and environmentally friendly nature. The etherification of glycerol with other alcohols, such as tert-butanol, has also been conducted in the absence of a solvent, using the excess alcohol as the reaction medium. vurup.sk

Precursor Chemistry and Bio-Renewable Feedstock Utilization

The selection of starting materials is a critical aspect of sustainable chemical synthesis. The use of renewable feedstocks is a key principle of green chemistry.

Glycerol as a Sustainable Starting Material

Glycerol, also known as glycerin or 1,2,3-propanetriol, is a simple polyol that has emerged as a significant bio-renewable feedstock. mdpi.commdpi.comsigmaaldrich.comnih.govkumarmetal.com Its availability has surged due to the rapid expansion of the biodiesel industry, where it is generated as the main co-product of the transesterification of triglycerides from vegetable oils and animal fats. mdpi.commdpi.comnih.govfrontiersin.orgnih.gov For every 10 kilograms of biodiesel produced, approximately 1 kilogram of crude glycerol is obtained. mdpi.comfrontiersin.org

This crude glycerol can be purified to various grades for use in a wide range of applications, including the food, pharmaceutical, and cosmetic industries. mdpi.commdpi.com However, the purification process can be energy-intensive and costly. mdpi.com Consequently, there is significant research interest in developing methods to convert crude or partially purified glycerol into value-added chemicals, such as this compound.

Glycerol possesses several properties that make it an attractive sustainable starting material. It is a non-toxic, biodegradable liquid with a high boiling point and low vapor pressure. sigmaaldrich.com Its three hydroxyl groups provide multiple sites for chemical modification, allowing for the synthesis of a diverse array of derivatives. kumarmetal.com The use of glycerol from renewable sources aligns with the principles of green chemistry by reducing reliance on fossil fuels and promoting a circular economy. sigmaaldrich.com

Table of Reaction Conditions for the Synthesis of Glycerol Ethers

The following table summarizes reaction conditions from the literature for the synthesis of glycerol ethers, providing context for the methodologies discussed.

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Key Findings |

| KOH | Epichlorohydrin, Allyl alcohol | None | Room Temp. | Not specified | High yield of 1,3-diallyloxy-2-propanol |

| Amberlyst A26™-OH | Glycerol, Allyl bromide | None | 60 | Not specified | Good conversion of glycerol, but a complex mixture of products formed |

| KOH/Al₂O₃ | Glycerol, Ethyl bromide | 1,4-Dioxane (B91453) | 60 | 24 | 90% glycerol consumption, 98% selectivity to glycerol-1-ethyl ether |

| Amberlyst 15 | Glycerol, tert-Butanol | None | 90 | 3 | ~96% glycerol conversion |

Allyl Alcohol and Other Allylic Reagents in Ether Synthesis

The formation of the ether linkage in this compound is commonly achieved through reactions involving glycerol and an allylating agent. The Williamson ether synthesis is a foundational method, where an alkoxide form of glycerol reacts with an allyl halide.

One approach utilizes glycerol as the alkoxide source in the presence of a basic solid reagent, which reacts with an electrophilic allylic compound like allyl bromide. tandfonline.comresearchgate.net The use of heterogeneous basic systems, such as KOH supported on alumina (KOH/Al₂O₃) or the ion-exchange resin Amberlyst A26TM in its hydroxide form, has been explored to facilitate this reaction. tandfonline.comresearchgate.net

When allyl bromide is used as the allylating agent with these solid bases, the reaction can be complex. For instance, reacting glycerol with allyl bromide in the presence of KOH/Al₂O₃ can lead to a mixture of products. tandfonline.com However, specific conditions can favor the formation of desired ethers. At 60°C in acetonitrile, the reaction with allyl bromide can achieve a 95% conversion of glycerol, yielding 65% of the monoallyl ether. tandfonline.com The high reactivity of allyl bromide can also lead to unwanted side products, including diallyl ether and allyl alcohol. tandfonline.com

The choice of solvent and temperature plays a critical role in the selectivity of the reaction. Studies on similar systems with ethyl bromide showed that using 1,4-dioxane as a solvent at 60°C could lead to high conversion of glycerol (100%) and selective formation of monoether (73%) and diether (21%) products. researchgate.net While direct synthesis using allyl alcohol is less common in this specific Williamson approach, allyl alcohol can be generated in situ from the hydrolysis of allyl halides under certain conditions, complicating the product profile. mdpi.com Alternative allylic reagents like allyl chloride are also used for the O-allylation of alcohols, often under phase-transfer catalysis (PTC) conditions to improve yield and selectivity. mdpi.com

Table 1: Glycerol Etherification with Allyl Bromide under Various Conditions Data sourced from research on Williamson synthesis using solid basic reagents. tandfonline.com

Click to view interactive data table

| Entry | Solvent | Temperature (°C) | Glycerol Conversion (%) | Product Selectivity |

|---|---|---|---|---|

| 1 | Acetonitrile | Room Temp | 60 | Complex Mixture |

| 2 | Acetonitrile | 60 | 95 | 65% Monoether |

| 3 | Solvent-free | 60 | Good | Complex Mixture, low monoether |

**2.3. Advanced Synthetic Strategies for Structural Analogs and Derivatives

Beyond the direct synthesis of this compound, advanced strategies are employed to create structural analogs, including isotopically labeled and stereochemically pure versions. These derivatives are invaluable tools for mechanistic studies, biochemical assays, and understanding structure-activity relationships.

The synthesis of isotopically labeled compounds, such as deuterated glycerol diallyl ethers, is crucial for various analytical applications. Deuterium (²H) labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy studies to probe molecular structure, dynamics, and interactions within biological systems.

While specific literature detailing the synthesis of deuterated this compound is not prominent, the strategies for creating such molecules are well-established through the synthesis of related deuterated glycerol ether lipids. For example, deuterated ohmline, a glycerol ether analog, was synthesized to study its tropism for and impact on model membranes using ²H NMR. nih.gov This research highlights the importance of isotopic labeling in understanding the biophysical behavior of glycerol ethers. nih.gov The synthetic pathways to these deuterated analogs typically involve using a deuterated starting material, such as a deuterated glycerol or allyl group, and carrying it through the established synthetic sequences for ether formation.

Glycerol possesses two primary hydroxyl groups (at the α and α' or sn-1 and sn-3 positions) and one secondary hydroxyl group (at the β or sn-2 position). Their differential reactivity allows for the formation of various isomers (e.g., 1,2-diallyl ether, 1,3-diallyl ether). Controlling the regioselectivity of the allylation reaction is a key synthetic challenge.

Two primary strategies are used to achieve regiocontrol:

Manipulation of Reaction Conditions: The choice of catalyst, solvent, and temperature can influence which hydroxyl group reacts. In Williamson-type syntheses, basic catalysts can selectively generate the more acidic and sterically accessible primary alkoxides, favoring substitution at the 1 and 3 positions. For example, reacting glycerol with ethyl bromide in the presence of KOH/Al₂O₃ predominantly yielded glycerol-1-ethylether (98%) over the 1,3-diether (2%), demonstrating significant regioselectivity. tandfonline.comresearchgate.net

Use of Protecting Groups: A more precise method for achieving regioselectivity involves the use of protecting groups to block one or more hydroxyl groups, directing the allylation to a specific position. A common starting material for this purpose is (S)-1,2-isopropylideneglycerol, also known as (S)-solketal, which is derived from D-mannitol. nih.gov In solketal, the primary hydroxyl group at the sn-3 position is free, allowing for its selective alkylation or allylation. nih.gov Following the reaction, the isopropylidene group (an acetal) can be removed under acidic conditions to reveal the hydroxyl groups at the sn-1 and sn-2 positions. nih.gov Similarly, trityl groups can be used to selectively protect primary hydroxyls, enabling reactions at the secondary hydroxyl group. nih.gov

Another regioselective pathway involves the reaction of glycidyl (B131873) ethers with alcohols, which can be used to synthesize 1,3-dialkyl glycerol ethers specifically. icm.edu.pl

Since the central carbon of the glycerol backbone is a prochiral center, glycerol ethers like this compound can exist as enantiomers if the substituents at the 1 and 3 positions are different. For many biological applications, obtaining a single enantiomer is essential. Enantioselective synthesis of glycerol ethers is typically achieved through two main approaches:

The Chiral Pool Approach: This strategy utilizes readily available, inexpensive chiral starting materials. D-Mannitol is a common precursor, which can be converted in a few steps to (S)-1,2-isopropylideneglycerol ((S)-solketal) or its (R)-enantiomer. nih.gov These chiral building blocks allow for the synthesis of enantiomerically pure glycerol ethers. For instance, starting with (S)-solketal allows for the synthesis of (R)-glycerol ethers. nih.gov If the opposite enantiomer is desired, a reaction sequence involving a nucleophilic substitution (Sₙ2) reaction can be used to invert the stereocenter. nih.gov

Asymmetric Reactions: This approach involves creating the chiral center during the synthesis using a chiral catalyst or reagent. A powerful example is the Sharpless Asymmetric Dihydroxylation, which can convert allyl ethers into chiral diols with high enantioselectivity. acs.org This method can be applied to the synthesis of chiral glycerol derivatives, such as 1-O-Benzyl-sn-glycerol, by performing the asymmetric dihydroxylation on a corresponding allyl ether precursor. acs.org

These advanced methods provide chemists with the tools to synthesize specific isomers and enantiomers of glycerol ethers, enabling detailed investigations into their chemical and biological properties.

Free Radical Polymerization Mechanisms and Kinetics

The free radical polymerization of allyl monomers like GDAE presents unique mechanistic challenges. Unlike typical vinyl monomers, the polymerization of allyl ethers is significantly affected by degradative chain transfer, which can hinder the formation of high molecular weight polymers. However, a more nuanced mechanism, Radical-Mediated Cyclization (RMC), has been proposed to explain the successful polymerization of multi-allyl ether monomers. acs.org

This RMC mechanism proceeds via a stepwise process rather than a conventional free-radical addition. acs.org The process begins when a radical initiator abstracts an allylic hydrogen atom from the methylene (B1212753) group of the GDAE molecule. This creates a more stable, delocalized allyl ether radical. This radical then reacts with the double bond of a second GDAE molecule, leading to the formation of a five-membered cyclopentane-like ring radical. The chain propagation continues when this new radical abstracts a hydrogen from a third GDAE molecule, regenerating the allyl ether radical to start the next cycle. acs.org

The kinetics of such polymerizations are complex and prone to diffusional limitations on termination, which can lead to a rate acceleration known as the gel-effect. researchgate.net The rate of polymerization is fundamentally dependent on the concentrations of the monomer and the initiator. researchgate.net For diallyl monomers, the rate equation can exhibit a high order dependence on the monomer concentration. researchgate.net

| Step | Description | Reactants | Product |

| 1. Initiation (Hydrogen Abstraction) | An initiator radical (R•) abstracts an allylic hydrogen from a GDAE molecule. | R• + GDAE | RH + GDAE Radical |

| 2. Cyclization/Addition | The GDAE radical attacks the double bond of a second GDAE molecule. | GDAE Radical + GDAE | Dimeric Cyclopentane Radical |

| 3. Propagation (Chain Transfer) | The dimeric radical abstracts an allylic hydrogen from a third GDAE molecule. | Dimeric Radical + GDAE | Cyclized Dimer + GDAE Radical |

Table 1: Proposed steps for the Radical-Mediated Cyclization (RMC) of this compound. acs.org

Thiol-Ene Click Chemistry Polymerization

Thiol-ene chemistry is a powerful and efficient method for polymer synthesis that falls under the category of "click chemistry". wikipedia.org These reactions are characterized by high yields, rapid reaction rates, stereoselectivity, and the absence of by-products when an equimolar ratio of thiol to ene functional groups is used. wikipedia.orgresearchgate.net This makes it an ideal pathway for the polymerization of GDAE.

Mechanistic Studies of Thiol-Ene Reactions

The thiol-ene reaction typically proceeds via a free-radical mechanism that can be initiated by heat or light. wikipedia.org The process involves three main stages:

Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol molecule (RSH).

Propagation: The thiyl radical adds across the double bond of the ene (in this case, the allyl group of GDAE). This addition is anti-Markovnikov and results in a carbon-centered radical.

Chain Transfer: The carbon-centered radical readily abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and regenerating a thiyl radical, which continues the kinetic chain. wikipedia.org

Studies have shown that the reaction kinetics are governed by the structure of both the thiol and the ene. researchgate.net For allyl ethers like GDAE, the electron-donating nature of the ether oxygen atom accelerates the addition of the thiyl radical to the double bond. researchgate.net The reactivity is also dependent on the thiol structure, with mercaptopropionate esters demonstrating higher reactivity than other alkane thiols. researchgate.net

| Stage | Reaction | Key Features |

| Initiation | RSH + Initiator → RS• | Formation of the reactive thiyl radical. |

| Propagation | RS• + CH₂=CH-R' → RS-CH₂-C•H-R' | Anti-Markovnikov addition to the allyl group. |

| Chain Transfer | RS-CH₂-C•H-R' + RSH → RS-CH₂-CH₂-R' + RS• | Product formation and regeneration of the thiyl radical. |

Table 2: Fundamental stages of the radical-mediated thiol-ene reaction. wikipedia.org

Formation of Composite Gel Polymer Electrolytes

A significant application of GDAE polymerization via thiol-ene chemistry is the creation of composite gel polymer electrolytes. These materials are synthesized by reacting GDAE with a multifunctional thiol, which acts as a crosslinker, to form a solid polymer network. This network can then be swollen with a liquid electrolyte solution containing a lithium salt.

The resulting gel polymer electrolyte combines the mechanical stability of a solid polymer with the high ionic conductivity of a liquid electrolyte. This approach addresses critical safety concerns associated with liquid electrolytes in batteries, such as leakage, while opening avenues for the development of flexible electronic devices.

| Property | Description | Significance |

| Ionic Conductivity | The ability of the gel to transport ions. | High conductivity is essential for efficient battery performance. |

| Electrochemical Stability | The voltage range over which the electrolyte remains stable. | A wide stability window is required for high-energy batteries. |

| Mechanical Strength | The robustness of the cross-linked polymer network. | Provides structural integrity and prevents short circuits. |

| Thermal Stability | The temperature range over which the material performs reliably. | Crucial for safety and performance in various environments. |

Table 3: Key properties of composite gel polymer electrolytes derived from GDAE.

Photopolymerization and Photo-Crosslinking Investigations

Photopolymerization offers rapid and spatially controlled initiation of polymerization, making it a highly attractive method for creating cross-linked polymer networks from GDAE. The reaction is typically triggered by UV light and is often employed in conjunction with thiol-ene chemistry. wikipedia.orgresearchgate.net

UV-Initiated Polymerization Systems for Network Formation

UV-initiated systems for GDAE network formation involve combining the monomer with a suitable co-monomer, typically a multifunctional thiol, and a photoinitiator. westmont.edu When exposed to UV radiation, the photoinitiator generates free radicals, which then trigger the polymerization cascade, as described in the thiol-ene mechanism.

Research on similar allyl ether monomers, such as glycerol monoallyl ether, has demonstrated that quantitative yields can be achieved in as little as one to three hours of UV irradiation. westmont.edu Common photoinitiators for these systems include benzophenone (B1666685) and 2-hydroxy-2-methylpropiophenone. researchgate.netwestmont.edu The choice of a multifunctional thiol, such as trimethylolpropane (B17298) tris(3-mercaptopropionate), allows for the formation of a densely cross-linked, three-dimensional polymer network. westmont.edu

| Component | Example | Function |

| Diallyl Monomer | This compound (GDAE) | Forms the polymer backbone. |

| Thiol Crosslinker | Trimethylolpropane tris(3-mercaptopropionate) | Creates a 3D network structure. |

| Photoinitiator | 2-Hydroxy-2-methylpropiophenone | Absorbs UV light to generate initiating radicals. westmont.edu |

| Energy Source | UV Lamp (e.g., 20 W) | Provides the energy to activate the photoinitiator. westmont.edu |

Table 4: Components of a typical UV-initiated thiol-ene polymerization system for network formation.

In Situ Monitoring of Photo-Crosslinking Dynamics

The progress of photopolymerization and the dynamics of network formation can be tracked in real-time using in situ monitoring techniques. researchgate.net Real-time Fourier-transform infrared (RT-FTIR) spectroscopy is a particularly effective method for this purpose.

By continuously scanning the reaction mixture as it is being irradiated, RT-FTIR can monitor the decrease in the concentration of specific functional groups. The rate of disappearance of the characteristic absorption bands for the thiol group (S-H stretch) and the allyl double bond (C=C stretch) provides direct information on the reaction kinetics and the conversion of the monomers into the polymer network. researchgate.net This data is invaluable for optimizing reaction conditions and understanding the network formation process.

| Spectroscopic Peak | Wavenumber (approx. cm⁻¹) | Change During Polymerization | Information Gained |

| Thiol S-H Stretch | ~2570 cm⁻¹ | Decrease | Consumption of thiol functional groups. |

| Alkene C=C Stretch | ~1645 cm⁻¹ | Decrease | Consumption of allyl functional groups. |

| Thioether C-S Stretch | ~700 cm⁻¹ | Increase | Formation of the cross-linked product. |

Table 5: Spectroscopic markers used in RT-FTIR for in situ monitoring of thiol-ene photo-crosslinking. researchgate.net

Copolymerization Strategies for Tunable Polymeric Materials

Copolymerization represents a powerful tool to modify and enhance the properties of polymers derived from GDAE. By incorporating other monomers with distinct chemical functionalities, it is possible to tailor the final material's characteristics, such as mechanical strength, thermal stability, and responsiveness to external stimuli.

Statistical Copolymerization Approaches

Statistical copolymerization involves the random incorporation of two or more monomers into a polymer chain. In the case of GDAE, this approach allows for the introduction of functional groups that can fine-tune the properties of the resulting polyether. The reactivity of the allyl groups in GDAE is a critical factor in these copolymerizations. Allyl monomers, in general, exhibit distinct reactivity in radical polymerization, often characterized by a tendency towards chain transfer. researchgate.net

One common approach is the copolymerization of diallyl ethers with vinyl monomers. For instance, the copolymerization of diallyl ether with ethylene (B1197577) has been studied, demonstrating that the incorporation of the diallyl ether can be significant, reaching up to 20.4 mol% under specific palladium-catalyzed insertion polymerization conditions. d-nb.infonih.gov This suggests that similar statistical copolymers could be formed with GDAE, where the glycerol backbone would introduce hydrophilicity and a site for further functionalization.

A potential comonomer for statistical copolymerization with GDAE is allyl glycidyl ether (AGE), which would result in a polyether backbone with pendant allyl and epoxide functionalities. The copolymerization of AGE with monomers like methyl methacrylate (B99206) (MMA) has been explored, yielding copolymers with pendant epoxy groups that remain available for post-polymerization modification. nih.gov

Table 1: Illustrative Reactivity Ratios for Copolymerization of Allyl and Vinyl Monomers

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization System | Reference |

| Diallyl Ether | Ethylene | - | - | Palladium-catalyzed insertion | d-nb.info |

| Styrene | Allyl Phenyl Ether | ~6 | ~0 | Radical polymerization | researchgate.net |

| Methyl Methacrylate | Allyl Phenyl Ether | ~3 | ~0 | Radical polymerization | researchgate.net |

| Acrylonitrile | Allyl Phenyl Ether | ~0.4 | ~0.03 | Radical polymerization | researchgate.net |

Note: This table provides examples from related systems to illustrate the range of reactivity ratios observed in allyl ether copolymerizations. Specific values for GDAE would require experimental determination.

Block Copolymer Architectures and Segregated Structures

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. This architecture can lead to microphase separation, where the different blocks self-assemble into ordered nanostructures, such as spheres, cylinders, or lamellae. rsc.orgnih.gov The synthesis of block copolymers containing GDAE segments could yield materials with unique morphologies and properties, combining the characteristics of a polyether with those of another polymer block.

A common strategy for synthesizing block copolymers is through living or controlled polymerization techniques. For instance, a polymer block with a reactive end-group can be used as a macroinitiator for the polymerization of a second monomer. While the living cationic polymerization of vinyl ethers is well-established, the controlled polymerization of diallyl ethers presents challenges. nih.govlibretexts.org However, the synthesis of block copolymers containing poly(allyl glycidyl ether) has been reported, demonstrating the feasibility of incorporating allyl-functionalized polyether blocks. nih.gov

An alternative approach involves the synthesis of a GDAE-based polymer with a functional end-group that can initiate the polymerization of another monomer. For example, a hydroxyl-terminated polyether from GDAE could potentially initiate the ring-opening polymerization of lactones or other cyclic monomers.

The synthesis of amphiphilic block copolymers, containing both hydrophilic and hydrophobic segments, is of particular interest for applications in drug delivery and as surfactants. A block of poly(GDAE), with its hydrophilic glycerol units, could be combined with a hydrophobic block, such as polystyrene or polylactide, to create such materials. The synthesis of amphiphilic diblock copolymers consisting of ionic liquid-type segments and hydrophobic poly(vinyl ether) segments has been shown to result in physical gelation in water at very low concentrations. nih.gov

Table 2: Examples of Block Copolymer Synthesis Strategies Involving Allyl-Functionalized Monomers

| Block A | Block B | Synthesis Method | Potential Application | Reference |

| Polystyrene | Poly(allyl glycidyl ether) | Sequential living polymerization | Nanostructured materials | nih.gov |

| Poly(ethylene glycol) | Poly(allyl glycidyl ether) | Anionic ring-opening polymerization | Bioconjugation | nih.gov |

| Poly(silylene diethynylbenzene) | Poly(silylene dipropargyl aryl ether) | Grignard reactions | High-performance resins | nih.govmdpi.com |

Note: This table presents examples of block copolymer synthesis involving monomers with functionalities similar to GDAE, illustrating potential synthetic routes.

Control over Polymer Network Architectures and Properties

The formation of crosslinked networks is a key application of GDAE, owing to its two allyl groups. The architecture and properties of these networks can be precisely controlled through the choice of polymerization chemistry and reaction conditions.

Design of Crosslinked Polyether Networks

Thiol-ene polymerization is a highly efficient and versatile method for creating crosslinked polyether networks from GDAE. wikipedia.org This reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (the ene). wikipedia.org When a multifunctional thiol is reacted with a multifunctional ene like GDAE, a crosslinked network is formed. wikipedia.org This process is known for its high yields, rapid reaction rates under mild conditions (often initiated by UV light), and lack of oxygen inhibition. wikipedia.org

The properties of the resulting thiol-ene network can be tuned by varying the structure and functionality of both the thiol and the ene monomer. For example, using a tetrathiol crosslinker with GDAE would lead to a network with a specific crosslink density. The mechanical and thermal properties of such networks are directly related to the monomer structures. For instance, thiol-ene networks based on triazine-containing allyl monomers have been shown to exhibit higher mechanical strength. nih.gov

Degradable networks can also be designed by incorporating hydrolytically or enzymatically labile linkages into the polymer backbone. For example, using thiol monomers containing ester functionalities allows for the creation of degradable thiol-allyl ether photopolymers. nih.gov The degradation rate of these networks can be controlled by adjusting the concentration of these degradable linkages. nih.gov

Table 3: Properties of Thiol-Ene Networks from Multifunctional Allyl Ethers and Thiols

| Allyl Monomer | Thiol Monomer | Glass Transition Temp. (°C) | Tensile Strength (MPa) | Reference |

| Cardanol-based diallyl ether | Pentaerythritol tetrakis(3-mercaptopropionate) | 35.4 | 15.97 | acs.org |

| Eugenol-based diallyl ether | Pentaerythritol tetrakis(3-mercaptopropionate) | 48.2 | 10.23 | acs.org |

| Allyl-etherified eugenol | Pentaerythritol-based tetrathiol | 4-9 | ~1 | researchgate.net |

| Triallyl levoglucosan | 1,2-ethanedithiol | - | - | rsc.org |

Note: This table provides examples of properties achieved in thiol-ene networks derived from various multifunctional allyl ethers, which can serve as a guide for designing networks with GDAE.

Influence of Monomer Concentration on Network Density

The concentration of the monomer during polymerization has a significant impact on the resulting network density and, consequently, on the material's properties such as swelling behavior and mechanical modulus. In general, a higher initial monomer concentration leads to a more densely crosslinked network. itu.edu.tr This is because at higher concentrations, the probability of intermolecular reactions (crosslinking) increases relative to intramolecular reactions (cyclization).

The swelling ratio of a hydrogel, which is a measure of its ability to absorb a solvent, is inversely related to the crosslink density. researchgate.net A higher crosslink density restricts the movement of the polymer chains, leading to a lower swelling ratio. researchgate.net For example, in poly(N,N-dimethylacrylamide) hydrogels, increasing the initial monomer concentration from 0.37 to 9.7 M resulted in a significant decrease in the linear swelling ratio. itu.edu.tr

The gel fraction, which represents the portion of the polymer that is part of the insoluble network, is another important parameter. A higher monomer concentration generally leads to a higher gel fraction, indicating more efficient network formation.

The mechanical properties of the network are also strongly influenced by the monomer concentration. A higher network density typically results in a higher elastic modulus, meaning the material is stiffer and less deformable.

Table 4: Effect of Monomer Concentration on Hydrogel Properties (Illustrative Data)

| Monomer System | Monomer Concentration | Swelling Ratio (q) | Gel Fraction (Wg) | Elastic Modulus (G') | Reference |

| Poly(N,N-dimethylacrylamide) | Low | High | Low | Low | itu.edu.tr |

| Poly(N,N-dimethylacrylamide) | High | Low | High | High | itu.edu.tr |

| Thiol-Allyl Ether | High solvent (low monomer) | 3.6 | - | 150 kPa | nih.gov |

| Thiol-Allyl Ether | Low solvent (high monomer) | 2.5 | - | 5000 kPa | nih.gov |

Note: This table illustrates the general trends observed for the effect of monomer concentration on hydrogel properties. Specific values for GDAE networks would need to be determined experimentally.

Advanced Materials Science Applications Derived from Glycerol Alpha,alpha Diallyl Ether

Polymeric Electrolytes for Advanced Energy Storage Systems

While research into polymer electrolytes for next-generation batteries is a burgeoning field, there is no direct evidence in the reviewed literature of Glycerol (B35011) alpha,alpha'-Diallyl Ether being utilized in these applications. The focus of current research is on enhancing ionic conductivity and mechanical stability in solid-state electrolytes, particularly for lithium and magnesium batteries.

Application in Rechargeable Magnesium Batteries

There are no available scientific articles that specifically document the use of Glycerol alpha,alpha'-Diallyl Ether in the formulation of polymeric electrolytes for rechargeable magnesium batteries. The development of polymer electrolytes for magnesium batteries is an area of active research, with scientists exploring various polymer hosts and magnesium salts to achieve stable and efficient ion transport. However, the role of this compound in this specific application has not been reported in the available literature.

Research on Enhanced Ionic Conductivity and Mechanical Robustness

Design and Synthesis of Functional Polymeric Materials

This compound is classified as a diallyl monomer, which suggests its potential as a building block or crosslinking agent in polymer synthesis.

Development of Biomaterials and Biocompatible Polymers

Chemical suppliers categorize this compound under "Biomaterials/Biocompatible Materials Research Reagents". This classification implies its potential for use in the synthesis of polymers intended for biomedical applications. The diallyl functionality allows it to participate in polymerization reactions to form crosslinked polymer networks, which are often a structural feature of biomaterials like hydrogels. However, specific examples of its incorporation into biomaterials or studies on the biocompatibility of resulting polymers are not detailed in the available scientific literature.

Polyurethane Foam Stabilizer Research (related to allyl-containing glymes)

Research into polyurethane foam stabilizers has involved the use of allyl-containing polyethers. These molecules can be grafted onto silicone backbones to create surfactants that stabilize the foam structure during its formation. While this compound shares structural similarities with these allyl-containing glymes, no studies have been found that specifically investigate its use as a polyurethane foam stabilizer.

Silicone Surfactant Development (related to allyl-containing glymes)

In the field of silicone surfactants, allyl-functionalized poly(ethylene glycol) (PEG) is used to create surfactants in situ for stabilizing silicone foams. The allyl groups react with the silicone matrix, leading to an increase in viscosity that helps to stabilize the foam bubbles. Although this compound possesses allyl groups and a glyme-like structure, there is no direct research demonstrating its application in the development of silicone surfactants.

High-Performance Polymer Systems and Specialized Applications

The presence of two reactive allyl groups in monomers like GDAE and diallyl carbonates allows for the formation of cross-linked, thermoset polymers. wikipedia.org This structure is foundational to creating high-performance materials with unique thermal, mechanical, and optical properties.

Research on Transparent Thermoplastic Polycarbonates (related diallyl carbonate)

Polycarbonates are a class of thermoplastic polymers known for their exceptional impact resistance, transparency, and thermal stability. uwb.edu.plspecialchem.com Typically synthesized from monomers like bisphenol-A, research has also explored alternative compositions, including those derived from various diols and carbonates to enhance specific properties or improve environmental friendliness. uwb.edu.plnih.gov

The synthesis of polycarbonates can be achieved through melt transesterification, a process that involves the reaction of a diol with a carbonate source like dimethyl carbonate or diphenyl carbonate. acs.org This method avoids the use of hazardous chemicals like phosgene. nih.gov Bio-based diols are increasingly being investigated to produce more sustainable polycarbonates. For instance, novel polycarbonates based on a lignin-derived aliphatic diol have demonstrated a wide tunable glass transition temperature (Tg) range from 117–174 °C while remaining transparent and film-forming. nih.gov

While most diallyl monomers, such as Allyl Diglycol Carbonate (ADC), polymerize to form thermoset resins rather than thermoplastics, the underlying chemistry of carbonate linkages is key to optical transparency. wikipedia.org Research into copolyester polycarbonates has shown that the incorporation of carbonate units into a polymer backbone can effectively disrupt crystallization, leading to amorphous materials with excellent optical properties. acs.org Blending traditional polycarbonates with other polymers, like copolyesters, has also proven to be an effective strategy for creating new transparent films with tunable mechanical and thermal properties. nih.gov

Table 1: Properties of Various Transparent Polycarbonates and Related Polymers

| Polymer System | Key Monomers | Notable Properties | Potential Application |

|---|---|---|---|

| Bisphenol-A Polycarbonate (PC) | Bisphenol-A | High impact resistance, transparency, heat resistance. nih.gov | Electronics, construction, automotive. uwb.edu.pl |

| Lignin-Derived Polycarbonate (PC-MBC) | 4,4′-Methylenebiscyclohexanol (MBC) | Tunable Tg (117–174 °C), high thermal stability (>310 °C), transparent. nih.gov | Mimics for bisphenol-containing polycarbonates. nih.gov |

| Polyester Polycarbonate (PCCT) | Dimethyl Carbonate, Aromatic Diesters | High Tg (42–81 °C), excellent transparency, high mechanical strength. acs.org | Packaging films. acs.org |

| Bio-based Polycarbonate-Silicone Copolymer | Isosorbide, Silicone | Good optical transparency (up to 73%), Tg >150 °C, flexibility. mdpi.com | Advanced bio-based plastics. mdpi.com |

Materials for Optical Applications and Devices

Polymers derived from diallyl compounds are prominent in the field of optical materials due to their clarity, lightweight nature, and durability. The most notable example is Poly(allyl diglycol carbonate) or PADC, commercially known as CR-39. wikipedia.org

PADC is a thermosetting material with a unique combination of properties that make it a superior alternative to glass in many optical applications, especially for manufacturing eyeglass lenses. wikipedia.orgnonicustomoptics.com Its key attributes include:

High Optical Clarity : PADC is transparent in the visible spectrum with a light transmittance of up to 92% and has a refractive index of approximately 1.498-1.50. wikipedia.orgnonicustomoptics.comoptik-akademie.com

Low Chromatic Aberration : It possesses a high Abbe number (around 58), which signifies low color dispersion, resulting in sharper images. wikipedia.org

Superior Scratch Resistance : Among uncoated optical plastics, PADC has the highest resistance to abrasion, with a surface hardness significantly greater than other plastics like PMMA. wikipedia.orgnonicustomoptics.com

Impact Resistance and Lightweight : It is about half the weight of glass and exhibits high impact resistance, although it is less shatter-resistant than polycarbonate. wikipedia.orgomega-optical.com

Chemical and UV Resistance : The material is resistant to most solvents and chemicals and is almost completely opaque in the ultraviolet range, offering inherent UV protection. wikipedia.orgomega-optical.com

The development of advanced optical systems increasingly relies on polymer materials. Innovations include the creation of polymer-based micro-lenses for fiber optics and medical devices, as well as the use of anti-reflective coatings to enhance the performance of polymer optics in applications like augmented reality displays. bjp-bg.comgandh.com

Table 2: Comparison of Optical Properties for Selected Materials

| Material | Type | Refractive Index (nd) | Abbe Number (Vd) | Density (g/cm³) | Key Features |

|---|---|---|---|---|---|

| PADC (CR-39) | Thermoset Plastic | 1.498 wikipedia.org | 58 wikipedia.org | 1.31 wikipedia.org | High scratch resistance, low chromatic aberration. wikipedia.org |

| Polycarbonate (PC) | Thermoplastic | 1.59 optik-akademie.com | 30-34 | 1.20 | Very high impact resistance. specialchem.comoptik-akademie.com |

| PMMA (Acrylic) | Thermoplastic | 1.491 nonicustomoptics.com | 57.2 nonicustomoptics.com | 1.19 nonicustomoptics.com | Excellent light transmission (92%). nonicustomoptics.com |

| Crown Glass | Inorganic Glass | ~1.52 | ~59 | ~2.5 | High scratch resistance, traditional standard. optik-akademie.com |

Application as Nuclear Track Detectors (related diallyl carbonate)

A highly specialized application for polymers derived from diallyl carbonates is their use as Solid-State Nuclear Track Detectors (SSNTDs). PADC (CR-39) is considered one of the most sensitive and effective materials for this purpose. tasl.co.ukresearchgate.net

When energetic charged particles (such as alpha particles, protons, or heavy ions) pass through PADC, they leave a trail of damage at the molecular level along their trajectory. tasl.co.uk This latent track is invisible until the material is chemically etched, typically with a strong alkaline solution like sodium hydroxide (B78521) (NaOH). cern.ch The etching process preferentially removes the damaged material at a faster rate than the bulk polymer, revealing the particle's track as a microscopic pit or cone. tasl.co.uk

Key characteristics of PADC as a nuclear track detector include:

High Sensitivity : It can record tracks from a wide range of charged particles, including alpha particles at natural energies and protons up to around 9 MeV. tasl.co.ukresearchgate.net

Excellent Optical Properties : The transparency of PADC allows for the straightforward analysis of the etched tracks using standard microscopy techniques. researchgate.net

Insensitivity to Other Radiation : PADC is insensitive to background radiation like gamma rays, X-rays, and beta particles, which makes it ideal for detecting specific charged particles in mixed radiation fields. tasl.co.uk

Versatility : It is widely used for radon gas monitoring, neutron dosimetry, cosmic ray studies, and ion spectroscopy in laser-plasma experiments. researchgate.netcern.chtasl.co.uk

Research in this area focuses on optimizing the performance of these detectors. Studies have explored different etching conditions (temperature, time, concentration) to improve particle identification and energy determination. cern.chtasl.co.uk Furthermore, researchers have synthesized copolymers of ADC with other diallyl monomers, such as diallyl maleate or triallyl phosphate, to create new detectors with enhanced sensitivity or to control the discrimination level for detecting specific types of heavy particles. researchgate.netresearchgate.nettandfonline.com Recent advancements also include using UV photopolymerization to prepare PADC resin more efficiently, resulting in high track detection efficiency. nih.govmdpi.com

Table 3: Performance Aspects of Diallyl-Based Nuclear Track Detectors

| Detector Material | Detected Particles | Key Research Finding | Reference |

|---|---|---|---|

| PADC (CR-39) | Alpha particles, protons, heavy ions, neutrons (indirectly) | Highly sensitive and widely used for radon dosimetry and ion spectroscopy. | tasl.co.ukcern.ch |

| PADC (UV-cured) | Alpha particles | UV photopolymerization can produce detectors with a high track detection efficiency of 0.714. | mdpi.com |

| Copolymer PETAC:ADC (4:6) | Alpha particles, fission fragments | Exhibits alpha sensitivity almost double that of standard CR-39. | researchgate.net |

| Copolymer DAM-ADC | Fission fragments, alpha particles | Allows for control of sensitivity and discrimination level for heavy particles. | researchgate.net |

| Copolymer poly(TAP-co-ADC) (3:7) | Alpha particles, fission fragments | Shows enhanced radiation sensitivity compared to indigenously prepared PADC and CR-39. | tandfonline.com |

Reaction Mechanisms and Catalysis Studies of Glycerol Alpha,alpha Diallyl Ether Chemistry

Mechanistic Investigations of Glycerol (B35011) Etherification Reactions

Nucleophilic Substitution Pathways and Reaction Intermediates

The etherification of glycerol is fundamentally a nucleophilic substitution reaction. Two primary pathways, SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution), are considered, particularly under acidic conditions mdpi.com.

SN1 Pathway: This mechanism involves the formation of a carbocation intermediate. In the context of producing Glycerol alpha,alpha'-Diallyl Ether, an allyl source like allyl alcohol would first be protonated by an acid catalyst. The subsequent loss of a water molecule would form a resonance-stabilized allylic carbocation. This electrophilic intermediate is then attacked by a nucleophilic hydroxyl group from the glycerol molecule to form the ether linkage.

SN2 Pathway: In this concerted mechanism, a hydroxyl group on the glycerol molecule acts as a nucleophile and directly attacks the terminal carbon of the allyl group donor (e.g., protonated allyl alcohol or an allyl halide), displacing the leaving group (water or a halide) in a single step mdpi.com.

A common alternative for synthesizing ethers is the Williamson ether synthesis, which proceeds via an SN2 mechanism under basic conditions. In this method, glycerol is first deprotonated by a base to form a glyceroxide anion, a potent nucleophile. This anion then attacks an electrophilic allyl halide, such as allyl chloride or allyl bromide, to form the ether bond researchgate.netspringerprofessional.de.

The key reaction intermediates in these pathways include:

Protonated alcohols (oxonium ions)

Carbocations (in SN1 reactions)

Alkoxy anions (in base-catalyzed reactions)

Protonation and Alkoxy Anion Formation in Etherification

The initial activation of the reactants is a critical step in glycerol etherification.

Protonation in Acid Catalysis: In an acidic medium, a proton from the catalyst protonates one of the hydroxyl groups of either glycerol or the allyl alcohol. This conversion of a poor leaving group (-OH) into a good leaving group (-OH₂⁺) facilitates the subsequent nucleophilic attack, initiating either the SN1 or SN2 pathway mdpi.com.

Alkoxy Anion Formation in Base Catalysis: Under basic conditions, a strong base deprotonates one of glycerol's hydroxyl groups. This results in the formation of a highly reactive alkoxy anion (anion). The resulting nucleophile is central to the Williamson ether synthesis pathway, readily attacking an alkyl halide to form the ether mdpi.com.

Catalytic Systems and Efficiency Enhancement in Synthesis

The choice of catalyst is paramount in directing the etherification of glycerol toward the desired diallyl ether product while minimizing side reactions. Catalysts for this process can be broadly classified as homogeneous or heterogeneous.

Homogeneous Catalysis in Glycerol Etherification

Homogeneous catalysts dissolve in the reaction medium, often leading to high reaction rates due to the excellent contact between the catalyst and reactants. Common homogeneous catalysts for acid-catalyzed etherification include mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. While effective, these catalysts present significant challenges, such as equipment corrosion, difficulties in separation from the product mixture, and the generation of acidic waste streams semanticscholar.org.

Heterogeneous Acid Catalysts in Glycerol Conversion

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic offers significant advantages, including simplified catalyst recovery (often through simple filtration), potential for regeneration and reuse, and reduced corrosion and waste problems. A wide array of solid acid catalysts have been explored for glycerol etherification.

Key types of heterogeneous acid catalysts include:

Ion-Exchange Resins: Materials like Amberlyst-15, which possess sulfonic acid groups, have shown high catalytic activity for glycerol etherification.

Zeolites: These are crystalline aluminosilicates with well-defined pore structures and strong acid sites. Zeolites such as H-Y and H-BEA have demonstrated effectiveness in promoting the formation of glycerol ethers.

Metal Oxides: Solid oxides, particularly those treated to enhance their acidity (e.g., sulfated zirconia), are also employed as stable and effective catalysts.

The performance of various heterogeneous catalysts in glycerol etherification with an alcohol (tert-butanol) is summarized in the table below, illustrating their potential applicability for the synthesis of diallyl ethers.

| Catalyst | Reactant Ratio (Alcohol:Glycerol) | Temperature (°C) | Reaction Time (min) | Glycerol Conversion (%) | Di-ether Selectivity (%) |

| Amberlyst 15 | 4:1 | 90 | 180 | ~96 | ~25 |

| H-BEA Zeolite | 4:1 | 90 | 360 | ~95 | ~45 |

| H-Y Zeolite | 4:1 | 90 | 360 | ~95 | Lower than H-BEA |

Role of Phase Transfer Catalysis in Etherification

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants that are located in different, immiscible phases (e.g., an aqueous phase and an organic phase) dalalinstitute.com. This is particularly relevant for the Williamson ether synthesis of this compound, where the sodium or potassium salt of glycerol (glyceroxide) is soluble in an aqueous or solid phase, while the allyl halide is typically in an organic phase.

The mechanism of PTC in this context involves a phase transfer agent, commonly a quaternary ammonium salt like tetrabutylammonium bromide (Bu₄N⁺Br⁻). The process unfolds as follows:

In the aqueous phase, the glyceroxide anion exchanges with the anion of the catalyst, forming a lipophilic ion pair (e.g., [Bu₄N]⁺[Glyceroxide]⁻) phasetransfer.com.

This new ion pair is soluble in the organic phase and migrates across the phase boundary phasetransfer.comyoutube.com.

In the organic phase, the "naked" and highly reactive glyceroxide anion attacks the allyl halide, rapidly forming the diallyl ether phasetransfer.com.

The catalyst, now paired with the displaced halide anion (e.g., [Bu₄N]⁺[Cl]⁻), returns to the aqueous phase to begin the cycle anew.

By shuttling the nucleophile into the phase where the electrophile resides, PTC overcomes the insolubility barrier, dramatically accelerating the reaction rate under mild conditions and often leading to higher yields and cleaner products dalalinstitute.comutahtech.edu.

Analysis of Side Reactions and Product Selectivity Control

Dehydration Pathways of Glycerol and By-product Formation

During the acid-catalyzed etherification of glycerol, the dehydration of the glycerol molecule itself is a significant competing reaction. mdpi.comresearchgate.net This process can lead to the formation of various undesirable by-products, thereby reducing the selectivity for the target glyceryl ethers. One of the major dehydration products is acrolein, which is formed through an undesired side reaction pathway. mdpi.comresearchgate.net The formation of acrolein and other oligomerization products is more pronounced in acid-catalyzed reactions compared to base-catalyzed ones. mdpi.com

The etherification of glycerol with alcohols is a reversible reaction limited by thermodynamic equilibrium. researchgate.net Besides the desired allyl ethers, the self-etherification of glycerol can occur, leading to the formation of polyglycerols. mdpi.com The reaction temperature plays a critical role; while higher temperatures (up to 200°C) can increase glycerol conversion to as high as 90%, they also promote side reactions like dehydration and self-etherification. mdpi.com

Common by-products in glycerol etherification processes include:

Acrolein: Formed via the dehydration of the glycerol backbone. mdpi.com

Polyglycerols: Resulting from the self-etherification of glycerol molecules. mdpi.com

Other ethers: Depending on the alcohol used, various mono-, di-, and tri-ethers can be formed. The relative amounts are influenced by reaction conditions and steric hindrance. mdpi.comscielo.br For instance, with bulky alcohols like tert-butyl alcohol, mono-ethers are often the main product due to steric effects. scielo.br

| By-product Category | Specific Examples | Formation Pathway | Reference |

| Dehydration Products | Acrolein | Acid-catalyzed dehydration of glycerol | mdpi.comresearchgate.net |

| Self-etherification Products | Diglycerol, Triglycerol | Intermolecular etherification of glycerol | mdpi.com |

| Isomeric/Other Ethers | Monoallyl glycerol ether, Triallyl glycerol ether | Incomplete or excessive etherification | mdpi.comscispace.com |

Strategies for Improving Reaction Yield and Purity

To enhance the yield and purity of glycerol α,α'-diallyl ether, several strategies can be employed, focusing on catalyst selection, reaction conditions, and process design. scispace.com

Catalyst Selection: The choice of catalyst is paramount. While homogeneous acid catalysts like sulfuric acid can achieve high glycerol conversion, they often lead to lower selectivity due to increased side reactions. mdpi.com Heterogeneous catalysts, such as nanoporous aluminosilicates (e.g., H-beta zeolite), offer advantages like easier separation and recyclability. scispace.com These solid acid catalysts can effectively catalyze the dehydrative etherification of glycerol with alcohols, leading to high yields of the desired ether products. scispace.com Base-catalyzed routes are also being explored as they may offer a method for improving conversion and selectivity, potentially with fewer dehydration by-products. mdpi.comresearchgate.net

Control of Reaction Conditions:

Temperature: Operating at moderate temperatures is crucial for controlling selectivity. While high temperatures favor glycerol conversion, they also accelerate the formation of by-products. mdpi.com

Molar Ratio: Optimizing the molar ratio of glycerol to allyl alcohol is essential. For glycerol dehydration with various alcohols, optimal molar ratios have been identified to maximize the yield of higher ethers. scielo.br

Solvent and Water Removal: The water produced during the dehydrative etherification can shift the reaction equilibrium, limiting product yield. mdpi.com Performing the reaction in a solvent like dimethylcarbonate (DMC) or using techniques to remove water as it is formed can drive the reaction towards the products. scispace.com

Process Design: A "telescoped" reaction approach, where multiple reaction steps are combined without isolating intermediates, can improve efficiency. For example, a telescoped acetalization-dehydrative etherification protocol can provide direct access to protected ether products. scispace.com The addition of specific solvents that selectively solubilize the desired product can also shift the chemical equilibrium, boosting the production of di-ethers. mdpi.com

| Strategy | Method | Effect on Yield and Purity | Reference |

| Catalysis | Use of heterogeneous catalysts (e.g., nanoporous aluminosilicates) | Improves selectivity, allows for catalyst recycling. | scispace.com |

| Base-catalyzed etherification | May reduce dehydration by-products like acrolein. | mdpi.comresearchgate.net | |

| Reaction Conditions | Operate at moderate temperatures | Balances glycerol conversion with selectivity, minimizing side reactions. | mdpi.com |

| Optimize glycerol to alcohol molar ratio | Maximizes the formation of the desired di-substituted ether. | scielo.br | |

| Process Innovation | In-situ water removal | Drives the equilibrium towards product formation. | mdpi.com |

| Use of specific solvents (e.g., DMC) | Can improve reaction efficiency and selectivity. | scispace.com | |

| Telescoped reaction sequences | Provides more direct and rapid access to final products. | scispace.com |

Olefin Metathesis Reactions in Diallyl Ether Derivatives

The two terminal alkene groups in glycerol α,α'-diallyl ether make it an excellent substrate for olefin metathesis reactions. This powerful synthetic tool allows for the formation of new carbon-carbon double bonds, enabling the modification of the diallyl ether structure to create a variety of new functional molecules and polymers.

Olefin cross-metathesis (CM) is a particularly valuable approach for introducing new functional groups. rsc.org In this reaction, the diallyl ether derivative is reacted with another olefin in the presence of a catalyst, typically a ruthenium-based complex like Hoveyda-Grubbs' 2nd generation catalyst. This results in the exchange of substituents between the two double bonds. rsc.org

Studies on similar structures, such as cellulose ethers functionalized with allyl groups, demonstrate the feasibility and potential of this methodology. In these studies, olefin-terminal ether derivatives were successfully reacted with electron-poor olefins like acrylic acid and acrylate esters. rsc.org The efficiency of the metathesis reaction can be influenced by the structure of the allyl group. For instance, steric effects and the proximity of the ether oxygen to the terminal olefin in allyl substituents can sometimes lead to moderate conversion rates. rsc.org In contrast, using a longer chain with a terminal olefin (e.g., pent-4-enyl or hept-6-enyl) can result in better performance in cross-metathesis reactions. rsc.org This suggests that modifications to the parent glycerol diallyl ether structure could be used to tune its reactivity in olefin metathesis. This methodology holds significant promise for introducing diverse functionality to glycerol-based ethers in a chemospecific and mild fashion. rsc.org

| Reaction Type | Description | Potential Products from Glycerol α,α'-Diallyl Ether |

| Cross-Metathesis (CM) | Reaction between two different terminal olefins to create a new internal olefin. | Functionalized glycerol ethers with new side chains. |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic olefin. | Cyclic ethers (if a suitable diene is first attached). |

| Acyclic Diene Metathesis (ADMET) | Intermolecular polymerization of a,ω-dienes to form unsaturated polymers. | Unsaturated polyesters or polyethers. |

Structural Modifications and Derivative Synthesis of Glycerol Alpha,alpha Diallyl Ether

Synthesis of Analogues with Varied Allyl Substituent Patterns

The synthesis of GDAE analogues with different substituent patterns on the allyl groups is a key strategy for fine-tuning the reactivity and properties of the monomer. While direct modification of the allyl groups on GDAE is one approach, another involves the synthesis of related glycerol (B35011) ethers from precursors with already modified allyl-type structures.

One area of related research that provides insight into these synthetic strategies is the preparation of plasmenylcholine. A method for its synthesis involves the reaction of lithioalkoxy allyl intermediates with 1-iodoalkanes, which leads to the stereoselective formation of 1'-(Z)-alkenyl glyceryl ethers. researchgate.net In this process, a mono- or disiloxy-protected 1-allylglycerol precursor is treated with sec-butyllithium (s-BuLi) at low temperatures (-65 to -80 °C) to generate an allyl anion intermediate. researchgate.net Subsequent reaction with a 1-iodoalkane yields a Z-vinyl ether, demonstrating a method for introducing varied alkyl chains at the vinyl ether position, analogous to modifying the allyl group. researchgate.net

Another relevant field is the synthesis of analogues for Platelet-Activating Factor (PAF), which are also glycerol ether lipids. The synthetic methodologies used for these compounds can be adapted for creating GDAE analogues. For instance, modifications can be introduced by starting with different precursors. The synthesis of alkyl ether lipids often involves the chemistry of glycerol and its precursors like glycidol and solketal. nih.gov By analogy, starting with substituted allyl alcohols or allyl halides in the initial etherification of glycerol, one could produce GDAE analogues with substituents on the allyl chains. For example, using methallyl chloride instead of allyl chloride would yield a methallyl-substituted analogue.

Functionalization of the Remaining Hydroxyl Group on the Glycerol Backbone

The secondary hydroxyl group on the glycerol backbone of GDAE is a prime site for functionalization, allowing for the introduction of various chemical moieties to alter the monomer's properties or to attach it to other molecules. This functionalization can impart new properties such as increased reactivity, altered solubility, or the ability to participate in different polymerization mechanisms.

Research into PAF analogues again provides parallel examples of synthetic strategies. The secondary alcohol on a glycerol ether backbone can be readily modified. For example, in the synthesis of PAF-related compounds, the secondary alcohol of a glycerol ether lipid was benzylated. nih.gov Similarly, the hydroxyl group in GDAE can be acylated to introduce ester functionalities. The acylation of lyso-PAF with various functionalized carboxylic acids has been reported, demonstrating the versatility of this reaction on the glycerol backbone. nih.gov This suggests that the hydroxyl group of GDAE could be reacted with acyl chlorides or anhydrides to produce ester derivatives.

Furthermore, other functional groups can be introduced. For example, carbamate or thiocarbamate moieties have been installed at the sn-2 position of glycerol in PAF analogues. nih.gov This indicates that the hydroxyl group of GDAE could be reacted with isocyanates to form urethane linkages, creating monomers with potential for polyurethane synthesis.

The table below summarizes potential functionalization reactions for the hydroxyl group of GDAE based on analogous reactions with similar glycerol ether structures.

| Reagent Class | Functional Group Introduced | Potential Derivative of GDAE |

| Acyl Halide / Anhydride | Ester | 2-O-Acetyl-1,3-diallyloxypropane |

| Isocyanate | Urethane (Carbamate) | 2-O-(Alkylcarbamoyl)-1,3-diallyloxypropane |

| Alkyl Halide (Williamson Ether Synthesis) | Ether | 1,2,3-Triallyloxypropane |

| Benzyl Halide | Benzyl Ether | 2-O-Benzyl-1,3-diallyloxypropane |

Preparation of Labeled Glycerol Diallyl Ether Derivatives for Tracing and Studies

Isotopically labeled derivatives of GDAE are valuable tools for mechanistic studies, allowing researchers to trace the fate of the monomer in polymerization reactions and to conduct mass balance analyses. The synthesis of such labeled compounds typically involves incorporating a radioactive isotope, such as Carbon-14 (¹⁴C), into the molecule.

A general synthetic route for preparing ¹⁴C-labeled glycidyl (B131873) and glycerol ethers has been developed, which can be adapted for GDAE. electronicsandbooks.com The key strategy involves using a radiolabeled precursor, with [U-¹⁴C]epichlorohydrin (ECH) being a common choice due to its commercial availability and versatility. electronicsandbooks.com

The synthesis would proceed in two main steps:

Formation of Labeled Allyl Glycidyl Ether: Allyl alcohol is reacted with [U-¹⁴C]ECH. This reaction can be catalyzed by a Lewis acid like tin(IV) chloride to form the corresponding labeled chlorohydrin, which is then dehydrochlorinated in situ or in a subsequent step to yield ¹⁴C-labeled allyl glycidyl ether. electronicsandbooks.com

Formation of Labeled Glycerol Diallyl Ether: The labeled allyl glycidyl ether is then reacted with a second molecule of allyl alcohol. This reaction opens the epoxide ring of the labeled intermediate, forming the glycerol ether backbone and resulting in GDAE with the ¹⁴C label incorporated within the glycerol portion of the molecule.

To ensure high product quality and to manage the high cost of the radiolabeled precursor, these syntheses are typically performed on a small scale. electronicsandbooks.com The reaction conditions, such as the molar excess of reactants and the use of a solvent, are carefully optimized to achieve high yields and chemical purity. electronicsandbooks.com

Synthesis of Related Glycerol Ether Monomers and Precursors

The synthesis and study of monomers structurally related to GDAE, such as glycidyl ethers and diallyl carbonate derivatives, provide valuable context for understanding its properties and applications. These related compounds often serve as precursors or as comparative benchmarks in polymer development.

Glycidyl ethers are a highly important class of compounds that can be considered "activated forms" of glycerol. researchgate.net They serve as versatile chemical building blocks and monomers. researchgate.net Allyl glycidyl ether (AGE) is a prominent example and a direct precursor in some synthetic routes to GDAE and its polymers.

The synthesis of glycidyl ethers typically involves the reaction of an alcohol with epichlorohydrin (B41342) (ECH). google.comwikipedia.org For instance, glycerol triglycidyl ether is manufactured by reacting glycerine with ECH using a Lewis acid catalyst, followed by dehydrochlorination with sodium hydroxide (B78521). wikipedia.org A similar process using allyl alcohol yields allyl glycidyl ether. Using ECH as both a reactant and a solvent can help produce monomeric glycidyl ethers with minimal polymerization during the synthesis. google.com

AGE itself is a valuable monomer for ring-opening polymerization (ROP). The anionic ROP of AGE can be a highly controlled process, yielding poly(allyl glycidyl ether) (PAGE) with well-defined molar masses and low polydispersity. researchgate.net This polymer serves as a versatile platform, as the pendant allyl groups can be functionalized post-polymerization. researchgate.net This highlights the utility of the glycidyl ether group as a key reactive intermediate for creating functional polyethers derived from glycerol precursors.

The table below provides a comparison of key glycerol-derived ether monomers.

| Monomer Name | Structure | Key Functional Groups | Primary Polymerization Route(s) |

| Glycerol α,α'-Diallyl Ether (GDAE) | CH₂(OCH₂CH=CH₂)CH(OH)CH₂(OCH₂CH=CH₂) | 2x Allyl, 1x Hydroxyl | Free-radical polymerization, Thiol-ene reaction |

| Allyl Glycidyl Ether (AGE) | CH₂(OCH₂CH=CH₂)CH(O)CH₂ | 1x Allyl, 1x Epoxide | Ring-opening polymerization, Cationic polymerization |

| Glycerol Triglycidyl Ether | CH₂(OCH(CH₂)₂)CH(OCH(CH₂)₂)CH₂(OCH(CH₂)₂) | 3x Epoxide | Epoxy curing (with amines, acids, etc.) |

Diallyl carbonate and its derivatives represent another class of allyl monomers that offer a useful comparison to GDAE. While both contain two allyl groups, the central linkage (carbonate vs. ether) significantly influences their synthesis, reactivity, and the properties of the resulting polymers.

Diallyl carbonate (DAC) is a colorless liquid that contains two allyl groups linked by a carbonate functional group. wikipedia.org Unlike GDAE, which is typically made via etherification, DAC can be synthesized from phosgene, urea, or other carbonates. wikipedia.org

In polymerization, diallyl compounds like diallyl phthalate (DAP) and diethylene glycol bis(allyl carbonate) (DADC) are known to undergo cyclopolymerization. researchgate.net This is a process where one allyl group of a monomer adds to the growing polymer chain, and then the radical center cyclizes by reacting with the second allyl group on the same monomer unit. This intramolecular reaction competes with intermolecular propagation. researchgate.net The tendency for cyclization is a key feature of diallyl monomer polymerization. researchgate.net